2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a synthetic compound with significant relevance in medicinal chemistry and biological research. Its molecular formula is , and it has a molecular weight of approximately 259.36 g/mol. The compound is classified as a sulfonamide, which are known for their antibacterial properties and diverse biological activities. This specific compound incorporates a methoxy group and a tetrahydrothiopyran moiety, suggesting potential applications in drug development due to its structural characteristics and functional groups.
The synthesis of 2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide can be approached through various methods, typically involving the reaction of benzenesulfonyl chloride with an amine derivative containing the tetrahydrothiopyran structure.
Methodology:
Technical details such as reaction conditions (temperature, solvent choice, and reaction time) are critical for optimizing yield and purity.
The molecular structure of 2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide can be represented using various chemical notation systems:
InChI=1S/C13H19NO3S/c1-14-11-5-4-10(8-15)12(16)13(17)6-7-18-9/h4-5,10H,6-9H2,1-3H3,(H,16,17)
COC1(CCSCC1)N(CC2=CC=CC=C2S(=O)(=O)O)C(=O)O
This structure highlights the presence of a methoxy group attached to a phenyl ring, along with a sulfonamide functional group. The tetrahydrothiopyran ring contributes to the compound's three-dimensional conformation, which may influence its biological activity.
The chemical reactivity of 2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is primarily characterized by its sulfonamide functionality. Sulfonamides can undergo several reactions:
These reactions are essential for developing derivatives that may enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for 2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is not fully elucidated but can be inferred based on its structure and related compounds:
Further studies are necessary to clarify its precise interactions at the molecular level.
The physical and chemical properties of 2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide include:
These properties influence its formulation and potential applications in pharmaceutical contexts.
The applications of 2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide extend into various fields:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1